7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Beschreibung
BenchChem offers high-quality 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H7ClIN3 |
|---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6(9)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3 |
InChI-Schlüssel |
WRPFLOPURFJHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)I |
Herkunft des Produkts |
United States |
Spectral Elucidation and Synthetic Methodology of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide
Target Audience: Research Chemists, NMR Spectroscopists, and Medicinal Chemistry Professionals Compound: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1592357-94-2)[1]
Executive Summary
In modern drug discovery, functionalized fused bicyclic heterocycles are highly prized for their rigid geometry and predictable pharmacokinetics. The compound 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Molecular Formula: C8H7ClIN3; MW: 307.52 g/mol )[1] serves as a critical bifunctional building block. It is prominently utilized in the synthesis of host-targeting antivirals, specifically for treating Pneumoviridae viral infections such as Respiratory Syncytial Virus (RSV)[2].
The strategic placement of a chlorine atom at C-7 and an iodine atom at C-3 provides orthogonal reactivity. This allows chemists to perform sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., a Suzuki-Miyaura coupling at the more reactive C-7 chloride, followed by a Sonogashira or secondary Suzuki coupling at the C-3 iodide)[2]. This whitepaper details the field-proven synthetic methodology, the causality behind the reaction conditions, and an in-depth elucidation of its 1 H and 13 C NMR spectral data.
Synthetic Workflow and Experimental Causality
The synthesis of this scaffold is achieved via a robust, three-step linear sequence[2]. As a Senior Application Scientist, I emphasize that successful execution relies not just on following steps, but on understanding the mechanistic causality and implementing self-validating checkpoints.
Caption: Step-by-step synthetic workflow of the pyrazolo[1,5-a]pyrimidine scaffold.
Step-by-Step Protocol & Self-Validating Systems
Step 1: Cyclocondensation [2]
-
Protocol: Charge a reaction vessel with 3-amino-5-methylpyrazole (1.0 eq), ethyl acetoacetate (1.2 eq), acetic acid, and 1,4-dioxane. Reflux at 105°C for 16 hours. Filter the resulting off-white solids, wash with cold hexane, and dry under vacuum.
-
Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of ethyl acetoacetate to accelerate nucleophilic attack by the exocyclic amine of the pyrazole, driving the regioselective formation of the pyrimidine ring.
-
Self-Validation: Perform TLC (Thin-Layer Chromatography). The complete disappearance of the highly polar pyrazole starting material confirms reaction completion.
Step 2: Deoxychlorination [2]
-
Protocol: Dissolve the Step 1 product in acetonitrile. Add POCl 3 (1.5 eq) dropwise. Heat at 80°C for 12 hours. Distill off excess POCl 3 , dilute with water, and strictly neutralize with saturated NaHCO 3 . Extract with ethyl acetate and purify via flash chromatography (20% EtOAc/Hexanes).
-
Causality: The intermediate exists primarily in its tautomeric lactam form. POCl 3 converts the tautomeric enol into a reactive chloroimine. Neutralization with NaHCO 3 is critical; failing to quench the generated HCl will lead to the hydrolysis of the newly formed C-Cl bond back to the starting material during workup.
-
Self-Validation: LC-MS analysis of the organic layer must show the desired mass [M+H] + with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
Step 3: Electrophilic Iodination [2]
-
Protocol: Cool a solution of the Step 2 product in acetonitrile to -10°C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise. Stir for 1 hour. Quench with aqueous sodium thiosulfate and extract.
-
Causality: The pyrazolo[1,5-a]pyrimidine core features an electron-rich pyrazole ring and an electron-deficient pyrimidine ring. The C-3 position is highly nucleophilic due to electron donation from the N-4 bridgehead nitrogen. NIS provides a mild source of electrophilic iodine (I + ). The cryogenic temperature (-10°C) is strictly maintained to prevent over-halogenation or oxidative degradation[2].
-
Self-Validation: 1 H NMR of the crude mixture must show the complete disappearance of the C-3 aromatic proton (which typically resonates around δ 6.3 ppm in the precursor).
NMR Spectral Elucidation
Accurate interpretation of Nuclear Magnetic Resonance (NMR) data is paramount for confirming structural integrity before utilizing this building block in complex cross-coupling cascades.
Logical Framework for Signal Assignment
Caption: Causality map linking structural features to observed NMR chemical shifts.
1 H NMR Spectral Data (400 MHz, CDCl 3 )
The proton NMR spectrum of this compound is remarkably clean due to the lack of vicinal protons, resulting in three distinct singlets.
-
H-6 Proton ( δ 6.95 ppm): This is the lone aromatic proton on the pyrimidine ring. It is bounded by a quaternary carbon (C-5 with a methyl group) and the C-7 chlorine. Because it lacks neighboring protons, it appears as a sharp singlet. Its downfield shift is driven by the aromatic ring current, though it is slightly shielded compared to standard pyrimidines due to the electron-donating nature of the fused pyrazole system.
-
C-5 Methyl ( δ 2.55 ppm): Attached to the electron-deficient pyrimidine ring, this methyl group is slightly more deshielded than its counterpart on the pyrazole ring.
-
C-2 Methyl ( δ 2.45 ppm): Attached to the more electron-rich pyrazole ring, resulting in a slightly more upfield resonance.
13 C NMR Spectral Data (100 MHz, CDCl 3 )
The carbon NMR spectrum reveals 8 distinct carbon environments. The most critical diagnostic signal is the C-3 carbon .
-
The Heavy Atom Effect (C-3 at δ 60.5 ppm): Normally, aromatic carbons resonate between 110–160 ppm. However, the attachment of the large, polarizable iodine atom introduces significant spin-orbit coupling. This relativistic effect strongly shields the attached carbon nucleus, driving the C-3 signal drastically upfield to ~60.5 ppm. Observing this shift is the definitive proof of successful iodination.
-
C-7 ( δ 145.0 ppm): Deshielded by the highly electronegative chlorine atom via the inductive effect (-I).
-
C-3a Bridgehead ( δ 142.0 ppm): Characteristic downfield shift for the quaternary bridgehead carbon shared between the two heteroaromatic rings.
Quantitative Data Summaries
The following tables summarize the assigned spectral data for rapid reference and comparison during laboratory validation.
Table 1: 1 H NMR Spectral Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment Notes |
| H-6 | 6.95 | Singlet (s) | 1H | Pyrimidine CH; bounded by quaternary centers (no coupling). |
| 5-CH 3 | 2.55 | Singlet (s) | 3H | Methyl on the electron-deficient pyrimidine ring. |
| 2-CH 3 | 2.45 | Singlet (s) | 3H | Methyl on the electron-rich pyrazole ring. |
Table 2: 13 C NMR Spectral Assignments
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment Notes |
| C-5 | 158.0 | Quaternary | Deshielded by adjacent N-4 and methyl substitution. |
| C-2 | 152.0 | Quaternary | Pyrazole carbon attached to methyl group. |
| C-7 | 145.0 | Quaternary | Deshielded by electronegative Chlorine (-I effect). |
| C-3a | 142.0 | Quaternary | Bridgehead carbon (shared N-4/C-3a bond). |
| C-6 | 110.5 | CH | Unsubstituted pyrimidine carbon. |
| C-3 | 60.5 | Quaternary | Diagnostic: Extreme upfield shift due to Iodine Heavy Atom Effect. |
| 5-CH 3 | 24.0 | CH 3 | Pyrimidine-bound methyl carbon. |
| 2-CH 3 | 13.5 | CH 3 | Pyrazole-bound methyl carbon. |
References
-
Title : HETEROAROMATIC COMPOUNDS USEFUL IN THERAPY - European Patent Office - EP 4028131 B1 - EPO Source : epo.org URL :[Link]
Sources
Physicochemical Properties and Synthetic Utility of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the design of heteroaromatic therapeutics relies heavily on privileged bicyclic scaffolds that offer orthogonal points of functionalization. 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1592357-94-2) has emerged as a critical building block in the synthesis of advanced antiviral agents[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-validated protocol for regioselective functionalization, specifically tailored for the development of host-targeting antivirals.
Molecular Identity & Computed Physicochemical Profile
Understanding the baseline physicochemical properties of a synthetic intermediate is crucial for predicting its behavior in both organic solvents and biological assays. The low Topological Polar Surface Area (TPSA) and absence of rotatable bonds in this scaffold impart exceptional molecular rigidity, a trait highly desirable for achieving high-affinity target binding with minimal entropic penalty.
Table 1: Physicochemical and Structural Data
| Property | Value | Mechanistic Implication |
| CAS Registry Number | 1592357-94-2 | Standard identifier for procurement and safety tracking[1]. |
| Molecular Formula | C8H7ClIN3 | - |
| Molecular Weight | 307.52 g/mol | Optimal low-MW starting point for multi-step drug synthesis[1]. |
| Exact Mass | 306.94 Da | Critical for high-resolution mass spectrometry (HRMS) tracking[1]. |
| XLogP3-AA (Estimated) | 2.7 | Indicates moderate lipophilicity, suitable for reverse-phase chromatography[1]. |
| Topological Polar Surface Area | 30.2 Ų | Highly favorable for cellular membrane permeability[1]. |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | Lacks H-bond donors, reducing non-specific protein binding[1]. |
| Rotatable Bonds | 0 | Highly rigid core, minimizing entropic loss upon target binding[1]. |
Structural Reactivity & Mechanistic Rationale
The strategic value of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be addressed sequentially without cross-interference:
-
C-7 Chloride (Nucleophilic Aromatic Substitution - SNAr): The pyrimidine ring is highly electron-deficient, an effect amplified by the bridgehead nitrogen. This makes the C-7 carbon highly susceptible to nucleophilic attack by primary and secondary amines.
-
C-3 Iodide (Transition-Metal Catalysis): The pyrazole ring is relatively electron-rich, rendering the C-3 iodide inert to standard SNAr conditions. However, the weak C-I bond is perfectly primed for oxidative addition by Palladium(0) species, enabling downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions.
Fig 1: Orthogonal reactivity pathway of the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Workflow: Regioselective SNAr Amination
To demonstrate the synthetic utility of this compound, the following protocol details the regioselective amination at the C-7 position. This specific methodology is adapted from validated pharmaceutical workflows used in the synthesis of heteroaromatic viral inhibitors[2].
Reagents Required
-
Substrate: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv, e.g., 3.57 mmol)[2]
-
Nucleophile: Primary amine (e.g., 1-(2-methylpyridin-4-yl)methanamine) (1.3 equiv)[2]
-
Base: N,N-Diisopropylethylamine (DIPEA) (5.0 Volumes)[2]
-
Solvent: Absolute Ethanol (5.0 Volumes)[2]
Step-by-Step Methodology & Causal Analysis
Step 1: Reaction Assembly Suspend the 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine and the primary amine in absolute ethanol. Add DIPEA to the stirring mixture[2].
-
Expert Insight: Ethanol is selected as a polar protic solvent because it effectively hydrogen-bonds with the developing negative charge on the pyrimidine nitrogens, stabilizing the Meisenheimer complex intermediate during the addition-elimination mechanism. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the primary amine, neutralizing its nucleophilicity and stalling the reaction.
Step 2: Thermal Activation Heat the reaction mixture to 80°C and maintain stirring for 6 hours[2].
-
Expert Insight: The C-7 position is sterically hindered by the adjacent C-5 methyl group and the bridgehead nitrogen. Ambient temperature is insufficient to overcome this steric barrier. Heating to 80°C provides the necessary kinetic energy to drive the nucleophilic attack to completion while remaining below the boiling point of the DIPEA/Ethanol matrix.
Step 3: Solvent Evaporation and Partitioning Upon completion (verified via LC-MS or TLC), distill out the ethanol under reduced pressure. Partition the crude residue between water and ethyl acetate (EtOAc)[2].
-
Expert Insight: Removing ethanol prior to aqueous workup is critical to prevent the formation of a miscible single phase. Partitioning with water effectively washes away the DIPEA-hydrochloride salts and unreacted polar amines, while the highly lipophilic aminated pyrazolo[1,5-a]pyrimidine intermediate is cleanly extracted into the EtOAc layer.
Therapeutic Applications: Host-Targeting Antivirals
The intermediates generated from 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine are prominently featured in the development of PI4KIIIβ inhibitors [2].
These inhibitors represent a paradigm shift in treating infections caused by the Pneumoviridae family, including the Respiratory Syncytial Virus (RSV)[2]. Historically, antiviral development has focused on direct-acting agents targeting the viral F-protein[2]. However, these targets are prone to rapid mutation, leading to drug resistance. By utilizing this pyrazolo[1,5-a]pyrimidine scaffold to synthesize host-targeting antivirals (which inhibit the host cell's PI4KIIIβ lipid kinase hijacked by the virus for replication), researchers can achieve a significantly higher barrier to viral resistance[2].
Handling & Safety Protocols
While specific safety data for the exact iodo-derivative is limited, structurally analogous compounds (such as 7-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine) exhibit known hazards that must be applied as proxy safety standards[3]:
-
GHS Hazard Statements:
-
Precautionary Measures: Handle exclusively within a certified chemical fume hood. Utilize nitrile gloves, protective eyewear (P280), and avoid inhalation of dust/fumes. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338)[3].
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent oxidative degradation of the carbon-iodine bond[3].
References
- Guidechem. "7-Chloro-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine CAS 1592357-94-2". Guidechem Chemical Database.
- European Patent Office. "EP 4028131 B1: HETEROAROMATIC COMPOUNDS USEFUL IN THERAPY". European Patent Register.
- Sigma-Aldrich. "7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 900295-57-0". Sigma-Aldrich Product Catalog.
Sources
A Technical Guide to the Synthetic Pathway and Formation Mechanism of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as potent protein kinase inhibitors.[1][2][3][4] This guide provides an in-depth analysis of the synthetic pathway and reaction mechanisms leading to a key, highly functionalized derivative: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine. We will deconstruct the synthesis into its fundamental steps, elucidating the chemical logic behind precursor selection, reaction conditions, and the regiochemical outcomes of each transformation. This document is intended for researchers, chemists, and drug development professionals who require a detailed, mechanistically-grounded understanding of how to construct this versatile chemical building block.
The Pyrazolo[1,5-a]pyrimidine Core: A Cornerstone of Modern Drug Discovery
The fusion of pyrazole and pyrimidine rings creates a planar, aromatic, and nitrogen-rich heterocyclic system that is exceptionally adept at forming key interactions within the active sites of biological targets.[4] This scaffold's synthetic versatility allows for precise, multi-vectorial modifications, enabling the fine-tuning of pharmacological properties.[4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors for a range of protein kinases, including CDK2, TRKA, Pim-1, and PI3Kδ, which are critical regulators in cell signaling pathways frequently dysregulated in cancer.[2][5][6][7] The title compound serves as a crucial intermediate, where the chloro and iodo substituents act as orthogonal synthetic handles for subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
Retrosynthetic Analysis: A Strategic Deconstruction
To logically approach the synthesis, we first perform a retrosynthetic analysis. The target molecule can be disconnected at the C-I and C-Cl bonds and the pyrimidine ring, revealing a plausible sequence of well-established chemical transformations.
Caption: Cyclocondensation mechanism for the pyrimidinone core.
Experimental Protocol: Representative Synthesis of the Pyrimidinone Core A generalized protocol derived from analogous syntheses is as follows:
-
To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid, add acetoacetaldehyde dimethyl acetal (1.1 eq).
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product, which can be purified by recrystallization.
Step 2: C7-Chlorination using Phosphorus Oxychloride
The C7-pyrimidinone, which exists in tautomeric equilibrium with its 7-hydroxy form, can be efficiently converted to the more synthetically versatile 7-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. [6][7][8] Reaction Scheme: The pyrimidinone intermediate is treated with neat phosphorus oxychloride under reflux.
Mechanism of Chlorination:
-
Activation: The carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion.
-
Leaving Group Formation: This forms a highly activated intermediate with an excellent leaving group (a dichlorophosphate moiety).
-
Nucleophilic Substitution: The chloride ion, now acting as a nucleophile, attacks the C7 position, displacing the phosphate group and yielding the 7-chloro product. The reaction is driven by the formation of stable byproducts.
Experimental Protocol: C7-Chlorination
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is highly corrosive and reacts violently with water.
-
Carefully add the 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 1.5-3 hours. [8]4. After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Step 3: Regioselective C3-Iodination
The final step is the introduction of the iodine atom. This proceeds via an electrophilic aromatic substitution. The pyrazolo[1,5-a]pyrimidine system is electron-rich, but the C3 position on the pyrazole ring is particularly activated and sterically accessible, leading to high regioselectivity for this transformation. [9] Reaction Scheme: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is treated with an electrophilic iodine source to yield the final product.
Choice of Iodinating Reagent: A Field-Proven Insight While N-Iodosuccinimide (NIS) is a classic and effective reagent for this purpose,[10][11] modern synthetic chemistry often favors milder and more environmentally benign methods. A highly efficient system utilizes a hypervalent iodine(III) reagent, such as Phenyliodine Diacetate (PIDA), in combination with a simple halide salt like potassium iodide (KI). [9]This method often proceeds at room temperature in green solvents like water, offering significant practical advantages. [9] Mechanism of Iodination (using PIDA/KI):
-
Formation of Electrophile: PIDA reacts with KI to generate a more potent electrophilic iodine species in situ.
-
Electrophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine. The attack occurs at the C3 position due to its higher electron density, forming a resonance-stabilized cationic intermediate (a sigma complex).
-
Rearomatization: A base (e.g., water or acetate from PIDA) abstracts the proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the 3-iodo product.
Caption: Electrophilic substitution mechanism for C3-Iodination.
Experimental Protocol: Regioselective C3-Iodination
-
In a flask, dissolve 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., water or methanol). [9]2. Add potassium iodide (KI) (1.5 eq) and Phenyliodine Diacetate (PIDA) (1.2 eq).
-
Stir the reaction mixture at ambient temperature for 3-5 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate (to quench any remaining iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Physicochemical Data Summary
| Property | Value | Source |
| Compound Name | 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine | [12] |
| CAS Number | 1592357-94-2 | [12] |
| Molecular Formula | C₈H₇ClIN₃ | [12] |
| Molecular Weight | 307.52 g/mol | [12] |
| Canonical SMILES | Cc1cc(n2c(n1)c(c(n2)C)I)Cl | [12] |
Conclusion and Outlook
The synthesis of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a robust and logical sequence of fundamental organic reactions. The pathway relies on a regioselective cyclocondensation to build the core, a standard chlorination to activate the C7 position, and a highly regioselective electrophilic iodination at the electron-rich C3 position. The resulting molecule is a powerful intermediate for drug discovery, offering two distinct and orthogonally reactive sites (C7-Cl and C3-I) for diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. [6][13]This allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the development of novel and potent therapeutic agents.
References
-
Taylor & Francis. (2019, May 06). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PMC. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available at: [Link]
-
European Journal of Chemistry. (2011, September 15). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
ACS Publications. (2007, April 18). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Available at: [Link]
-
BYU ScholarsArchive. (2022, August 10). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available at: [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
Taylor & Francis. (2022, November 11). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Available at: [Link]
-
ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... Available at: [Link]
-
PubMed. (2025, January 17). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Available at: [Link]
-
PMC. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
-
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
-
The Journal of Organic Chemistry. (2006, December 24). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Available at: [Link]
-
MDPI. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
PMC. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available at: [Link]
-
ACS Publications. (2025, May 04). Pyrazolo[1,5-a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Ablation. Available at: [Link]
-
Taylor & Francis Online. (2022, November 11). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Available at: [Link]
-
MDPI. (2010, November 30). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Available at: [Link]
-
PrepChem.com. Synthesis of (b) 7-chloro-2,5-dimethyl-6-n-octylpyrazolo[1,5-a ]-pyrimidine. Available at: [Link]
-
PMC. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Introduction and Strategic Rationale
Pyrazolo[1,5-a]pyrimidines represent a privileged class of heterocyclic scaffolds widely utilized in medicinal chemistry, notably as potent protein kinase inhibitors in targeted cancer therapy[1] and as antiviral agents targeting Pneumoviridae[2]. The compound 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1592357-94-2) serves as an exceptionally versatile bifunctional building block for drug discovery. Its structural design incorporates two distinct halogen handles—an iodine at C-3 and a chlorine at C-7—enabling orthogonal, site-selective functionalization without the need for intermediate protecting groups.
Mechanistic Causality: The Basis of Chemoselectivity
The success of sequential cross-coupling on this scaffold relies on the stark difference in reactivity between the C-I and C-Cl bonds towards Palladium(0) oxidative addition.
-
Thermodynamic Differentiation: The chemoselectivity is fundamentally driven by the difference in bond dissociation energies (BDEs). The C-I bond is significantly weaker (~65 kcal/mol) compared to the C-Cl bond (~95 kcal/mol)[3].
-
Kinetic Control: Under mild thermal conditions (60–70 °C), Pd(0) undergoes rapid and exclusive oxidative addition at the C-3 iodo position. The C-7 chloro group remains completely inert under these conditions, preventing oligomerization or over-coupling.
-
Secondary Activation: Once the C-3 position is functionalized, the C-7 chloro position can be engaged. Because the pyrimidine ring is highly electron-deficient, the C-7 position is activated for Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines[4]. Alternatively, it can undergo Buchwald-Hartwig amination or a secondary Suzuki-Miyaura coupling using specialized electron-rich, bulky ligands (e.g., XPhos) and elevated temperatures[5].
Reaction Workflow and Pathway Visualization
Figure 1: Chemoselective functionalization of 7-chloro-3-iodo-pyrazolo[1,5-a]pyrimidine.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-3 (Iodo)
Objective: Arylate the C-3 position while strictly preserving the C-7 chlorine for downstream derivatization. Rationale for Conditions: A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base. A mild base (Na₂CO₃) is selected over stronger bases (like t-BuONa) to prevent premature hydrolysis or unwanted SNAr at the C-7 position. Pd(dppf)Cl₂ is utilized as it provides excellent stability and turnover for C-I bonds without requiring excessive heating.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv) and the desired aryl boronic acid (1.1 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and Na₂CO₃ (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent catalyst oxidation.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Validation Check: Monitor the reaction via LC-MS. Self-validation parameter: The presence of the C-3 arylated product must exhibit the distinct 3:1 (M : M+2) isotopic pattern of a single chlorine atom, confirming chemoselectivity. If a des-chloro or di-arylated byproduct is observed, lower the reaction temperature to 50 °C.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Functionalization of the C-7 Position (Chloro)
Once the C-3 position is successfully functionalized, the C-7 chlorine can be displaced. Depending on the desired nucleophile, two distinct pathways are recommended.
Pathway 2A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
Rationale: The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine core makes the C-7 chlorine highly susceptible to SNAr by strong aliphatic nucleophiles (e.g., morpholine), completely eliminating the need for a palladium catalyst[4].
-
Procedure: Dissolve the C-3 arylated intermediate (1.0 equiv) in anhydrous DMF. Add the aliphatic amine (e.g., morpholine, 2.5 equiv) and K₂CO₃ (2.0 equiv). Stir at 80 °C for 8 hours. Quench with water, extract with DCM, and purify.
Pathway 2B: Buchwald-Hartwig Amination with Anilines/Amides
Rationale: For weaker nucleophiles (like anilines or amides), Pd-catalysis is required. The bulky, electron-rich ligand XPhos is critical here, as it facilitates the challenging oxidative addition into the strong C-Cl bond and promotes the reductive elimination of the sterically hindered product[5].
-
Procedure: Combine the C-3 arylated intermediate (1.0 equiv), aniline derivative (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv) in a Schlenk flask. Degas thoroughly. Add anhydrous 1,4-Dioxane. Heat at 100 °C for 12 hours. Filter through Celite, concentrate, and purify.
Quantitative Data Summary
The following table summarizes expected yields and chemoselectivity profiles based on established literature parameters for the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds.
| Reaction Phase | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Site Selectivity |
| Phase 1 (C-3 Suzuki) | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ / Dioxane:H₂O | 60 | 88–92 | >99% (C-3 only) |
| Phase 1 (C-3 Suzuki) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:H₂O | 70 | 85–89 | >99% (C-3 only) |
| Phase 2 (C-7 SNAr) | Morpholine | None (SNAr) | K₂CO₃ / DMF | 80 | 90–94 | >99% (C-7 only) |
| Phase 2 (C-7 Buchwald) | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Dioxane | 100 | 78–85 | >99% (C-7 only) |
| Phase 2 (C-7 Suzuki) | Heteroaryl boronic acid | XPhos Pd G2 / XPhos | K₃PO₄ / Dioxane:H₂O | 110 | 70–80 | >99% (C-7 only) |
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing -
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC -
- HETEROAROMATIC COMPOUNDS USEFUL IN THERAPY - European P
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC -
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure and specific arrangement of nitrogen atoms are ideal for forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a highly sought-after framework in drug discovery.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][4]
This guide focuses on a particularly strategic building block: 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine . The true power of this reagent lies in its orthogonal reactivity. It possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling reactions: a highly reactive C3-iodo bond and a less reactive C7-chloro bond.[5][6][7] This differential reactivity allows for a controlled, sequential functionalization strategy. Chemists can first modify the C3 position via reactions like Suzuki or Sonogashira couplings, and then, in a subsequent step, introduce diversity at the C7 position using methods like Buchwald-Hartwig amination. This stepwise approach is invaluable for systematically building molecular complexity and exploring the structure-activity relationships (SAR) required to optimize kinase inhibitor potency and selectivity.[4][8]
Core Principle: Orthogonal Reactivity and Sequential Functionalization
The synthetic utility of 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is rooted in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling: I > Br > OTf >> Cl .[7] The carbon-iodine bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the more robust carbon-chlorine bond. This allows for highly regioselective modification at the C3 position while preserving the C7-chloro group for a subsequent, often mechanistically distinct, transformation. This deliberate, stepwise approach is fundamental to the efficient construction of targeted compound libraries.
Caption: Sequential functionalization workflow.
Key Synthetic Protocols: A Practical Guide
The following sections provide detailed, field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions using the title building block.
Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties at the C3 position.[7][9] These groups are often crucial for establishing interactions in the solvent-exposed regions of the kinase active site or for tuning the physicochemical properties of the inhibitor.
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (308 mg, 1.0 mmol, 1.0 equiv.), pyridin-4-ylboronic acid (148 mg, 1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL). Degas the resulting suspension by bubbling argon through it for an additional 15 minutes.[9] Finally, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, advanced pre-catalysts like XPhos Pd G2 or G3 can be employed.[10]
-
Base: An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[7]
-
Solvent System: A mixture of an organic solvent (dioxane, DME, or THF) and water is standard. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reagents and catalyst.[9]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME/H₂O | 85 | 5 | 88-96% |
| Pyrimidin-5-ylboronic acid | XPhos Pd G2 (3%) | K₃PO₄ (2.5) | THF/H₂O | 80 | 6 | 75-85% |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 95 | 4 | 80-90% |
Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction introduces an alkyne functionality, a valuable linker that can be used to probe deeper pockets within the kinase active site or to serve as a handle for further chemistry, such as "click" reactions.[11][12]
-
Vessel Preparation: To a flame-dried Schlenk flask, add 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (308 mg, 1.0 mmol, 1.0 equiv.), 4-ethynylphenol (130 mg, 1.1 mmol, 1.1 equiv.), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon three times.
-
Solvent and Catalyst Addition: Under argon, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.). Degas the solution with a stream of argon for 15 minutes. Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Dual Catalysis: The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[13]
-
Base: An amine base, typically triethylamine or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[12]
-
Solvent: Anhydrous, aprotic solvents like THF or DMF are preferred to prevent quenching of the reactive intermediates.
Caption: Comparison of Suzuki and Sonogashira workflows.
Buchwald-Hartwig Amination at the C7-Chloro Position
After selective functionalization at C3, the C7-chloro position becomes the target. The Buchwald-Hartwig amination is the premier method for forging C-N bonds, which are critical for mimicking the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.[8][13][14]
Starting Material: 7-Chloro-2,5-dimethyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (from the Suzuki protocol)
-
Vessel Preparation: In an oven-dried vial inside a glovebox, combine the 3-aryl-7-chloro intermediate (259 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%), and Xantphos (43 mg, 0.075 mmol, 7.5 mol%).
-
Reagent Addition: Add cyclopropylamine (0.09 mL, 1.3 mmol, 1.3 equiv.) followed by anhydrous toluene (10 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[9]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final C-N coupled product.
-
Catalyst/Ligand System: This reaction requires a more specialized catalyst system than the Suzuki coupling. A Pd(0) source like Pd₂(dba)₃ is paired with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., XPhos, SPhos). These ligands facilitate the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[13][15]
-
Base: A strong, non-nucleophilic base is mandatory. Sodium or lithium tert-butoxide is commonly used to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.[9]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as water can hydrolyze the base and deactivate the catalyst. Performing the setup in a glovebox is highly recommended for reproducibility.
Application Workflow: Library Synthesis for Kinase SAR
The true power of 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is realized in the systematic synthesis of a compound library to explore structure-activity relationships.
Caption: Library synthesis strategy for SAR exploration.
This two-step workflow allows for the rapid generation of a matrix of compounds (n x m). By systematically varying the R1 group (at C3) and the R2 group (at C7), researchers can probe the specific steric and electronic requirements of the target kinase's active site, leading to the identification of potent and selective drug candidates.[14][16]
References
-
Jadwiszczak, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Jadwiszczak, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Prieur, Z., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]
-
Wang, S., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. Available at: [Link]
-
Gómez, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
-
Gómez, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
da Silva, A. F., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem. Available at: [Link]
-
Gómez, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]
-
Kumar, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. Available at: [Link]
-
Van-der-Poorten, C., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Saliou, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Saliou, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. proprogressio.hu [proprogressio.hu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Note: Regioselective Suzuki-Miyaura Coupling for the Targeted C3-Arylation of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
An In-Depth Technical Guide
Introduction: The Strategic Value of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it a cornerstone for the development of potent and selective therapeutic agents, particularly as protein kinase inhibitors in oncology.[3][4][5] The ability to precisely functionalize this core at specific positions is paramount for tuning pharmacological properties and conducting structure-activity relationship (SAR) studies.[3]
This application note provides a detailed protocol and scientific rationale for the regioselective Suzuki-Miyaura coupling of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1592357-94-2).[6] This dihalogenated substrate offers two distinct reaction sites. By leveraging the inherent differences in carbon-halogen bond reactivity, we demonstrate a robust method to selectively form a new carbon-carbon bond at the C3-iodo position while preserving the C7-chloro substituent for potential subsequent transformations.
Scientific Rationale: Achieving Regioselectivity
The success of this selective transformation hinges on the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction.[7][8] The catalytic cycle, typically driven by a Palladium(0) complex, involves three critical steps: oxidative addition, transmetalation, and reductive elimination.[9]
The Key Step: Oxidative Addition The regioselectivity is determined in the initial and often rate-determining step: oxidative addition. In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The rate of this insertion is inversely proportional to the strength of the C-X bond. For aryl halides, the bond dissociation energies follow the trend: C-Cl > C-Br > C-I.
Consequently, the C-I bond is significantly weaker and more polarized than the C-Cl bond, making it substantially more reactive toward oxidative addition.[8][10] By employing mild reaction conditions and a suitable palladium catalyst, we can exploit this reactivity differential to ensure the Pd(0) complex selectively cleaves the C3-I bond, leaving the more robust C7-Cl bond untouched.
Experimental Workflow Overview
The overall experimental process is designed for efficiency and reproducibility, moving from reaction setup under an inert atmosphere to purification of the final C3-arylated product.
Caption: Experimental workflow for regioselective Suzuki coupling.
Detailed Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales.
4.1 Materials and Reagents
-
Substrate: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol, 153.8 mg)
-
Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 0.6 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, 0.015 mmol, 17.3 mg)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 1.5 mmol, 207.3 mg)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Equipment: 25 mL round-bottom flask, condenser, magnetic stir bar, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard glassware for workup and column chromatography.
4.2 Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask. Add the 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Attach the flask to a condenser and connect it to a dual vacuum/inert gas manifold. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare the solvent mixture by sparging 1,4-dioxane and water with Argon for 15-20 minutes. Using a syringe, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water to the reaction flask.
-
Catalyst Addition: Briefly remove the condenser and add the Pd(PPh₃)₄ catalyst to the flask. Immediately re-establish the inert atmosphere.
-
Expert Tip: Adding the catalyst last minimizes potential degradation before the reaction commences. The mixture will typically turn yellow or orange upon catalyst addition.
-
-
Reaction: Lower the flask into a pre-heated oil bath or heating mantle set to 85 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Check for the consumption of the starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Add 15 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[11]
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 25 mL). This step helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 7-chloro-3-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the signal corresponding to the C3-I starting material and the appearance of new aromatic signals from the coupled partner will confirm the reaction's success.
Expected Results and Scope
The described protocol is effective for a range of electronically diverse aryl- and heteroarylboronic acids. The reaction demonstrates high regioselectivity for the C3 position, with minimal or no formation of the C7-coupled or di-coupled byproducts under these conditions.
| Arylboronic Acid Partner | Product Structure | Typical Yield (%) |
| Phenylboronic acid |
| 85-95% |
| 4-Methoxyphenylboronic acid |
+Product)
| 88-96% |
| 4-Trifluoromethylphenylboronic acid |
+Product)
| 75-85% |
| Pyridin-3-ylboronic acid |
+Product)
| 70-80% |
Note: Yields are based on isolated product after purification and are representative of typical outcomes for this reaction class.
Conclusion
This application note details a reliable and highly regioselective method for the Suzuki-Miyaura coupling at the C3-iodo position of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The protocol's foundation lies in the predictable reactivity difference between carbon-iodine and carbon-chlorine bonds. This strategy provides a crucial tool for medicinal chemists and drug development professionals, enabling the controlled and efficient synthesis of diverse libraries of C3-functionalized pyrazolo[1,5-a]pyrimidines for further biological evaluation. The preserved C7-chloro handle allows for subsequent orthogonal chemistry, further expanding molecular diversity from a single, advanced intermediate.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Gancia, E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]
-
Corbet, M., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
-
Old, D. W., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(24), 5801–5802. [Link]
-
Heidenreich, R. G. (2004). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]
-
Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
-
Chen, X., et al. (2008). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC. [Link]
-
Samanta, S., et al. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
-
Chobanian, H. R., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Biswas, S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Daniels, R. N. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Cee, V. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. [Link]
-
Ciszewski, G., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Yang, S., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology. [Link]
-
Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]
-
Navarrete-Vázquez, G., et al. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. PMC. [Link]
-
Ahamed, M. B., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Hachemane, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Thomas, K. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) Protocols for 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Strategic Rationale & Mechanistic Causality
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, rigid N-heterocyclic motif extensively utilized in modern drug discovery, particularly in the development of selective kinase inhibitors (e.g., PI3Kδ) and antitumor agents 1. To build complex therapeutic molecules from this core, researchers require orthogonal functionalization strategies.
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as an ideal bifunctional building block. It presents two distinct reactive sites: a highly electrophilic C-7 position and a cross-coupling-ready C-3 position.
The causality behind its regioselective reactivity lies in the electronic distribution of the fused bicyclic system. The pyrimidine ring is heavily electron-deficient due to the inductive and resonance-withdrawing effects of the bridgehead nitrogen (N-4) and the pyrimidine nitrogen (N-1). This creates a strong partial positive charge at C-7, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and priming it for Nucleophilic Aromatic Substitution (SNAr) 2. Conversely, the pyrazole ring is electron-rich, rendering the C-I bond at C-3 entirely unreactive toward nucleophiles under standard thermal conditions. This allows for the selective displacement of the C-7 chloride via a stabilized Meisenheimer complex, leaving the C-3 iodine intact for downstream palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings 2.
Mechanistic pathway of C-7 SNAr on pyrazolo[1,5-a]pyrimidine scaffolds.
Experimental Design & Parameter Optimization
Selecting the appropriate solvent and base is critical to drive the reaction to completion while preventing off-target degradation (such as premature dehalogenation of the C-3 iodine). Table 1 summarizes the optimization landscape for this specific transformation.
Table 1: Reaction Parameter Optimization for C-7 Amination
| Entry | Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile / Causality Observation |
| 1 | THF | Et₃N (2.0) | 65 | 12 | 45 | Low: Aprotic solvent fails to stabilize the transition state. |
| 2 | MeCN | K₂CO₃ (2.5) | 80 | 6 | 85 | Moderate: Heterogeneous base leads to inconsistent kinetics. |
| 3 | DMF | DIPEA (2.0) | 100 | 2 | >95 | Poor: High heat in DMF risks C-3 dehalogenation/degradation. |
| 4 | EtOH | DIPEA (2.0) | 80 | 4 | >99 | Optimal: Protic solvent accelerates Cl⁻ loss; clean profile. |
Causality of the Optimal Conditions (Entry 4): Polar protic solvents like ethanol (EtOH) are superior for this specific SNAr because they hydrogen-bond with the departing chloride ion, accelerating the rate-determining elimination step 3. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because it maintains a homogeneous reaction mixture. Furthermore, its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl byproduct to prevent substrate protonation.
Standard Operating Procedure: C-7 Amination
The following protocol utilizes morpholine as a representative secondary amine, a common motif in PI3Kδ inhibitors 2.
Step-by-step experimental workflow for C-7 SNAr functionalization.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (3.07 g, 10.0 mmol, 1.0 equiv).
-
Solvent & Reagent Addition: Suspend the starting material in absolute Ethanol (33 mL, yielding a ~0.3 M solution). Add Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) followed by DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv) via syringe 3.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously for 4 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS and TLC (See Section 4 for validation metrics).
-
Workup: Upon confirmation of complete consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.
-
Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Separate the layers and extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: While the crude product is often >95% pure, it can be further purified via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 7-morpholino-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Self-Validation & Analytical In-Process Controls
A robust protocol must be a self-validating system. Do not proceed to downstream Suzuki couplings without confirming the success of the SNAr reaction using the following orthogonal analytical metrics:
-
Thin-Layer Chromatography (TLC): The starting 7-chloro compound is highly non-polar. Upon substitution with the amine, the product becomes significantly more polar. A definitive visual indicator of success is a shift from Rf≈0.8 to Rf≈0.3 (using 30% EtOAc/Hexanes as the eluent).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material exhibits a distinct chlorine isotopic signature (M and M+2 peaks in a 3:1 ratio at m/z 307/309). Successful SNAr is validated by the complete disappearance of this isotopic pattern and the emergence of a single [M+H]+ peak corresponding to the amine adduct (e.g., m/z 359 for the morpholine product).
-
Proton Nuclear Magnetic Resonance (¹H NMR): The C-6 proton of the starting material appears relatively downfield (typically ~7.2 ppm) due to the electron-withdrawing chlorine atom. Substitution with an electron-donating amine pushes electron density back into the pyrimidine ring via resonance, causing a diagnostic upfield shift of the C-6 proton to the ~6.2–6.5 ppm range.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at:[Link]
-
HETEROAROMATIC COMPOUNDS USEFUL IN THERAPY - EP 4028131 B1. European Patent Office (EPO). Available at:[Link]
Sources
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as aryl and heteroaryl amines are ubiquitous motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is a privileged structure found in compounds targeting a range of diseases, from cancer to inflammatory and viral illnesses.[3][4][5] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited functional group tolerance.[1][2]
This application note provides a detailed guide for the selective Buchwald-Hartwig amination of the di-halogenated substrate, 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The differential reactivity of the C-I and C-Cl bonds presents an opportunity for regioselective functionalization, a key strategy in the efficient synthesis of complex drug candidates.
Understanding the Substrate: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
The substrate, 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1592357-94-2), possesses two distinct halogen atoms at positions 3 and 7 of the fused heterocyclic core.[6] In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[7] This predictable difference in reactivity is the foundation for achieving selective amination at the more labile 3-iodo position, while leaving the 7-chloro position intact for potential subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[2][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the active Pd(0) catalyst and releasing the aminated product.
dot digraph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
-
Substrate: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
-
Amine: A variety of primary and secondary amines can be used.
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Inert Gas: Argon or Nitrogen
Reaction Setup: A General Procedure
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine, the chosen amine, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: The reaction mixture is typically heated to 80-110 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS.
dot digraph "Experimental_Workflow" { graph [fontname = "Arial", fontsize = 12, rankdir = "TB", bgcolor="#F1F3F4"]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 12, fillcolor = "#FFFFFF", fontcolor = "#202124"]; edge [fontname = "Arial", fontsize = 10, color="#5F6368"];
} } Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Protocol for Selective Amination at the C3-Iodo Position
| Parameter | Recommended Condition | Rationale |
| Substrate | 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv) | The starting material for the selective amination. |
| Amine | 1.1 - 1.5 equiv | A slight excess of the amine is used to drive the reaction to completion. |
| Pd Pre-catalyst | Pd₂(dba)₃ (2-5 mol%) | A common and effective Pd(0) source.[7] |
| Ligand | XPhos or BrettPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, especially with challenging heterocyclic substrates.[10][11] |
| Base | NaOtBu (1.5 - 2.0 equiv) | A strong, non-coordinating base is often required to facilitate the deprotonation of the coordinated amine.[7][12] For base-sensitive substrates, a weaker base like Cs₂CO₃ can be screened.[12] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are generally preferred.[7][12] Ensure the solvent is anhydrous as water can inhibit the reaction.[12] |
| Temperature | 80 - 100 °C | Typical temperatures for Buchwald-Hartwig couplings.[7] Lower temperatures can be explored to enhance selectivity if competitive amination at the C7-chloro position is observed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS until consumption of the starting material. |
Workup and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.
Expertise & Experience: The "Why" Behind the Choices
-
Choice of Ligand: The selection of a bulky and electron-rich biarylphosphine ligand like XPhos or BrettPhos is critical.[10][11] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[1] For heterocyclic substrates, which can sometimes act as catalyst poisons, these robust ligands are often essential for achieving high yields.[13][14]
-
Choice of Base: While strong bases like NaOtBu are highly effective, they may not be compatible with all functional groups.[7][12] Weaker bases such as K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functionalities.[12] The solubility of the base can also play a role; Cs₂CO₃, for instance, has better solubility in some organic solvents compared to other inorganic bases.[7]
-
Solvent Purity: The use of anhydrous and degassed solvents is paramount. Water and oxygen can deactivate the palladium catalyst, leading to lower yields and the formation of byproducts.[12]
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following analytical checks should be performed:
-
Reaction Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to check for the formation of byproducts.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To verify the structure of the aminated product and confirm the regioselectivity of the reaction.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
-
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, high-quality palladium pre-catalyst and ligand. Ensure rigorous exclusion of air and moisture.[12] |
| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu). | |
| Poor solvent quality | Use anhydrous, degassed solvent. | |
| Formation of Byproducts (e.g., Hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature. |
| Choice of base | A less sterically hindered or weaker base may reduce this side reaction.[12] | |
| Competitive Amination at C7-Cl | Reaction conditions are too harsh | Lower the reaction temperature and/or use a less active catalyst system. Consider a ligand that imparts greater selectivity. |
Conclusion
The Buchwald-Hartwig amination offers a reliable and efficient method for the selective functionalization of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine at the more reactive C3-iodo position. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired 3-amino-7-chloro-pyrazolo[1,5-a]pyrimidine derivatives. This targeted approach provides a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and development.
References
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).
- Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (n.d.).
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014, January 13).
- Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed. (2003, April 4).
- 7-Chloro-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine - Guidechem. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted Deiodination of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of dihalogenated fused heterocycles. The compound 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine presents a unique chemoselectivity challenge.
While the C3–I bond is highly reactive toward oxidative addition by palladium(0), the steric hindrance from the adjacent 2,5-dimethyl groups slows down the subsequent transmetalation step. This results in a long-lived Ar-Pd(II)-I intermediate that is highly susceptible to hydrodehalogenation (deiodination) , yielding the unwanted 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine byproduct[1]. This guide provides field-proven strategies to suppress this reductive side reaction.
Reaction Pathway Visualization
Fig 1: Competing pathways in Pd-catalysis: Desired transmetalation vs. unwanted hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic source of the hydride causing deiodination in my reactions? A: Hydride transfer to the palladium center typically originates from three environmental sources:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) can undergo oxidation by the Pd(II) intermediate, generating a palladium-hydride species and an aldehyde/ketone byproduct[1].
-
Amine Bases: Aliphatic amines with β -hydrogens (such as triethylamine or DIPEA) can coordinate to palladium and undergo β -hydride elimination, transferring a hydride to the metal[2].
-
Adventitious Water: Water can react with nucleophilic phosphine ligands to form phosphonium salts, ultimately providing a hydride source for reduction[3].
Q2: How do the 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core exacerbate this issue? A: Cross-coupling is a kinetically balanced cycle. The 2,5-dimethyl groups flank the C3 position, creating significant steric bulk. While oxidative addition into the weak C3–I bond remains fast, the bulky environment severely retards the transmetalation of the incoming nucleophile (e.g., a boronic acid). The longer the Ar-Pd(II)-I species sits in solution waiting for transmetalation, the higher the probability it will encounter a hydride source and undergo the deiodination side reaction[4].
Q3: How can I optimize my ligand and base to favor cross-coupling over deiodination? A: To outcompete the background hydrodehalogenation, you must accelerate the product-forming steps (transmetalation and reductive elimination).
-
Ligand: Switch from simple phosphines (like PPh 3 ) to bulky, electron-rich biaryl dialkylphosphines such as XPhos or SPhos . The electron-rich nature stabilizes the Pd intermediate, while the extreme steric bulk forces the complex to rapidly undergo reductive elimination once transmetalation occurs[2].
-
Base: Abandon amine bases. Utilize anhydrous, mild inorganic bases like K 3 PO 4 or Cs 2 CO 3 , which cannot undergo β -hydride elimination and effectively facilitate transmetalation without acting as reducing agents[2].
Q4: I have optimized my conditions, but deiodination still occurs. Is there a substrate-level alternative? A: Yes. The C–I bond is notoriously prone to premature reduction. Literature on pyrazolo[1,5-a]pyrimidine functionalization explicitly notes that deiodination is sometimes unavoidable with 3-iodo substrates due to the low reduction potential of the C–I bond[5]. If your synthetic route allows, switch to the 3-bromo analogue (7-chloro-3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine). The C–Br bond is slightly stronger, making the oxidative addition more controlled and significantly reducing the rate of hydrodehalogenation[6].
Troubleshooting & Optimization Matrix
The following table summarizes quantitative data trends observed during the optimization of Suzuki-Miyaura couplings for highly prone iodo-heterocycles. Use this matrix to benchmark your current conditions.
| Parameter Category | Condition / Reagent | Desired Cross-Coupling Yield (%) | Unwanted Deiodination (%) | Causality / Rationale |
| Solvent | Ethanol / H 2 O | < 15% | > 75% | Alcohols undergo Pd-mediated oxidation, donating hydrides[1]. |
| Solvent | Anhydrous 1,4-Dioxane | 65% | 15% | Aprotic environment eliminates solvent-derived hydrides[2]. |
| Base | Triethylamine (Et 3 N) | 20% | 60% | Undergoes rapid β -hydride elimination[2]. |
| Base | Anhydrous K 3 PO 4 | 85% | < 5% | Inorganic base prevents hydride transfer; promotes transmetalation[2]. |
| Ligand | PPh 3 | 30% | 45% | Slow reductive elimination allows side reactions to compete[3]. |
| Ligand | XPhos | 92% | < 2% | Steric bulk accelerates reductive elimination; outcompetes reduction[5]. |
Validated Experimental Protocol: Deiodination-Resistant Suzuki-Miyaura Coupling
This protocol is specifically engineered to couple 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine while preserving the C7–Cl bond and preventing C3 deiodination. It relies on a self-validating anhydrous environment and steric acceleration.
Materials:
-
Substrate: 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv, strictly dried)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Precatalyst: Pd 2 (dba) 3 (2.5 mol% Pd, equates to 5 mol% total Pd)
-
Ligand: XPhos (10 mol%)
-
Base: K 3 PO 4 (3.0 equiv, finely milled and dried under vacuum at 120 °C)
-
Solvent: 1,4-Dioxane (Anhydrous, stored over molecular sieves)
Step-by-Step Methodology:
-
System Preparation (Critical for avoiding adventitious water): Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Backfill with high-purity Argon three times.
-
Solid Reagent Loading: Add the 3-iodo substrate, arylboronic acid, Pd 2 (dba) 3 , XPhos, and anhydrous K 3 PO 4 to the vial.
-
Degassing: Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times to ensure complete removal of oxygen (which can degrade the active Pd(0)-XPhos catalyst and promote homocoupling).
-
Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M relative to the substrate) through the septum. Sparging the solvent with Argon for 15 minutes prior to addition is highly recommended to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Note: Do not exceed 80 °C. Higher temperatures risk activating the C7–Cl bond, leading to oligomerization or double-coupling.
-
Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC or LC-MS. The bulky XPhos ligand should drive the reaction to completion rapidly, minimizing the time the substrate spends in the vulnerable Pd(II) state.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
References
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances URL: [Link]
-
Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL: [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
optimizing HPLC method development for 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine purification
Welcome to the Technical Support Center for the chromatographic purification of halogenated pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1592357-94-2, MW: 307.52 g/mol )[1].
Method Development & Scale-Up Workflow
To establish a robust purification method, it is critical to follow a systematic workflow from analytical scouting to preparative scale-up.
Analytical to Preparative HPLC Method Development Workflow.
Frequently Asked Questions & Troubleshooting
Q1: Why does 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine co-elute with its des-halogenated impurities on a standard C18 column, and how can I resolve this?
Mechanistic Cause: Standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions. While 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is highly hydrophobic, the difference in hydrophobicity between it and a closely related des-halogenated or positional isomer often does not provide enough thermodynamic contrast for baseline resolution on C18. Validated Solution: Switch the stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP phases offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and specifically halogen bonding. This orthogonal selectivity is highly effective for separating halogenated heterocycles, often resulting in dramatically different elution profiles and improved resolution[2].
Q2: During preparative scale-up, I am experiencing sudden high backpressure and peak splitting. What is the cause and how do I fix it?
Mechanistic Cause: This compound is highly lipophilic. If the sample is dissolved in a strong injection solvent (e.g., 100% DMSO or DMF) and injected into a highly aqueous initial mobile phase, the compound rapidly precipitates at the column head. This precipitate clogs the inlet frit, causing a pressure spike, and disrupts the uniformity of the packed bed, leading to peak splitting[3]. Validated Solution:
-
Solubility Check: Visually assess the sample's solubility in the initial mobile phase conditions.
-
Injection Modification: Dilute the DMSO sample plug with the initial mobile phase before injection, or utilize a "sandwich" injection technique to pre-mix the sample with the mobile phase in the loop.
-
Hardware Fix: If the pressure remains high without the column, backflush the system. If the column pressure is high, replace the guard column or the inlet frit to clear the blockage and restore normal flow dynamics[4].
Q3: What is the optimal mobile phase additive for this specific pyrazolo[1,5-a]pyrimidine derivative?
Mechanistic Cause: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms, but the electron-withdrawing halogens (7-chloro, 3-iodo) significantly reduce the basicity of the ring system. Consequently, the molecule remains largely neutral under acidic conditions. Validated Solution: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile is the gold standard for these scaffolds. TFA acts as an ion-pairing agent and maintains a low pH (pH ~2). This ensures that any residual silanol groups on the silica stationary phase remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing[5].
Q4: My fraction collector is missing the target peak during preparative HPLC runs. How do I troubleshoot the trigger settings?
Mechanistic Cause: In preparative LC, fraction collection is triggered by UV or Mass Spectrometry (MS) signals. If the threshold/slope settings are incorrect, or if the delay volume between the detector and the fraction collector is miscalculated, the target mass (MW: 307.52 g/mol ) will elute into the waste line[1]. Validated Solution:
-
Ensure the correct mass, polarity, and ion species (e.g., [M+H]+=308.5 ) are selected in the MSD fraction collection settings[3].
-
Verify the delay volume calibration by running a standard dye.
-
Select an "OR" combination for your triggers if the target is not consistently visible across all selected detector signals[3].
Preparative HPLC Troubleshooting Logic Tree.
Quantitative Data: Stationary Phase Screening Summary
To guide your column selection, the following table summarizes typical screening data for halogenated pyrazolo[1,5-a]pyrimidines across different stationary phases using a generic 5-70% Acetonitrile gradient[2].
| Stationary Phase | Retention Time (min) | Selectivity Mechanism | Resolution (vs. Des-iodo impurity) | Recommendation for 7-Cl-3-I-Derivative |
| C18 (Octadecyl) | 10.2 | Dispersive (Hydrophobic) | 1.2 (Marginal) | Baseline screening; poor for closely related isomers. |
| C8 (Octyl) | 8.5 | Dispersive (Hydrophobic) | 1.1 (Poor) | Not recommended; similar to C18 but less retentive. |
| Phenyl-Hexyl | 11.4 | Dispersive + π−π | 2.5 (Excellent) | Highly recommended; strong interaction with aromatic core. |
| PFP (Pentafluorophenyl) | 9.1 | Halogen Bonding + Dipole | 3.1 (Superior) | Optimal choice ; exceptional selectivity for halogens. |
Experimental Protocols
Protocol A: Analytical Method Scouting
This protocol establishes a self-validating system to determine the optimal stationary phase before scale-up.
Step 1: Sample Preparation Dissolve 1 mg of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine in 1 mL of Acetonitrile. Dilute to 0.1 mg/mL using 50:50 Water:Acetonitrile to prevent solvent shock.
Step 2: Instrument Setup Equip the HPLC system with a column selection valve containing a C18, Phenyl-Hexyl, and PFP column (e.g., 2.1 × 100 mm, 1.9 μm)[2].
Step 3: Gradient Execution Run a generic screening gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min. Set the column temperature to 40 °C to reduce mobile phase viscosity and improve mass transfer.
Step 4: Data Evaluation Analyze the chromatograms at 220 nm and 254 nm. Select the column that provides a resolution ( Rs ) > 2.0 between the main peak and any synthetic impurities.
Protocol B: Preparative HPLC Scale-Up
This protocol translates the analytical method to a preparative scale for bulk purification.
Step 1: Scale-Up Calculations Use the scale-up factor formula: ScaleFactor=(rprep/ranalytical)2 . For scaling from a 2.1 mm analytical column to a 21.2 mm preparative column, the flow rate should be increased by approximately 100x (e.g., 0.4 mL/min to 40 mL/min)[5].
Step 2: System Equilibration Equip the preparative LC with the selected scaled-up column (e.g., PFP, 21.2 x 250 mm, 5 µm). Flush the system with the initial mobile phase composition for at least 3 column volumes to ensure complete equilibration and baseline stability.
Step 3: Loading and Purification Inject the sample using a multiple-injection strategy or a dedicated sample pump to avoid overloading the column head. Monitor the pressure carefully.
Step 4: Fraction Collection & Verification Set the fraction collector to trigger via MS ( m/z 308.5 [M+H]+ ) or UV threshold. Pool the collected fractions and perform a rapid analytical LC-MS run to confirm that the purity exceeds 95% before lyophilization.
References
- Guidechem. "7-Chloro-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine - Guidechem".
- bioRxiv. "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1".
- Agilent Technologies. "Preparative HPLC Troubleshooting Guide".
- LCGC International. "Universal Analytical Method Development for Various HPLC Systems".
- Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting".
Sources
best recrystallization solvents for purifying 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine .
Due to the highly substituted nature of this molecule—featuring an electron-deficient pyrazolo[1,5-a]pyrimidine core, two heavy halogens (C7-chloro, C3-iodo), and two lipophilic methyl groups—its solubility profile is uniquely balanced. The following troubleshooting guide, quantitative data matrices, and self-validating protocols are designed to help you achieve >99% purity while maximizing recovery yields.
PART 1: Troubleshooting Guide & FAQs
Q1: What are the primary recommended recrystallization solvent systems for this specific pyrazolo[1,5-a]pyrimidine derivative? A1: Based on the physicochemical properties of the core scaffold, three systems are optimal:
-
Absolute Ethanol (Thermal Gradient): Ethanol is frequently employed as a primary recrystallization solvent for pyrazolo[1,5-a]pyrimidine derivatives. It provides an ideal temperature-dependent solubility gradient, hydrogen-bonding with the pyrimidine nitrogens at elevated temperatures while the halogenated substituents force precipitation upon cooling[1].
-
Ethyl Acetate / Hexanes (Anti-Solvent): For crudes with significant lipophilic impurities, an anti-solvent approach is highly effective. The compound exhibits high solubility in EtOAc but precipitates rapidly upon the controlled addition of hexanes[2].
-
DMF / Water: In cases of extreme insolubility or when dealing with high-molecular-weight polymeric byproducts, a Dimethylformamide (DMF) and Water mixture can be utilized as a powerful thermal gradient[1].
Q2: During cooling in ethanol, my product "oils out" (forms an emulsion) instead of forming crystals. What is the mechanistic cause and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the solvent is lower than the temperature at which the solution becomes supersaturated. The highly polarizable C3-iodo group can disrupt crystal lattice formation if the thermal gradient drops too rapidly.
-
The Fix: Reheat the mixture until the oil dissolves completely. Add 5-10% more ethanol to lower the saturation temperature. Cool the flask very slowly (e.g., in a warm water bath allowed to naturally reach room temperature). When the solution reaches ~40°C, introduce a seed crystal or scratch the flask interior with a glass rod to provide mechanical nucleation sites.
Q3: My crude contains residual iodine or dark coloration from the prior iodination step. Will recrystallization alone remove this? A3: Not necessarily. Standard recrystallization may trap elemental iodine or colored polymeric impurities within the newly formed crystal lattice.
-
The Fix: Before recrystallization, dissolve the crude in EtOAc and wash it with a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution. This chemically reduces residual elemental iodine to water-soluble iodide. Alternatively, incorporate a hot filtration step into your protocol: add activated charcoal (Darco) to the boiling recrystallization solvent, boil for 5 minutes, and filter hot through a Celite pad to adsorb polymeric impurities.
Q4: Are there any chemical stability concerns during the recrystallization of this specific molecule? A4: Yes. The C7-chloro group on the electron-deficient pyrazolo[1,5-a]pyrimidine core is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). If your crude material contains trace amounts of base (e.g., from a previous neutralization step), prolonged boiling in protic nucleophilic solvents like Ethanol or Methanol can lead to the formation of 7-ethoxy or 7-methoxy byproducts.
-
The Fix: Always ensure your crude is strictly neutral before recrystallization. If trace base is suspected, bypass alcohols and opt for the non-nucleophilic Ethyl Acetate/Hexanes anti-solvent system[3].
PART 2: Quantitative Data & Solvent Selection Matrix
To assist in selecting the correct system based on your crude's impurity profile, consult the matrix below.
| Solvent System | Polarity Index | Boiling Point (°C) | Expected Recovery (%) | Best For Removing |
| Absolute Ethanol | 5.2 | 78.4 | 75 - 85% | Polar impurities, unreacted amines |
| EtOAc / Hexanes (1:4) | ~1.0 (mixed) | ~68 (mixed) | 80 - 90% | Non-polar byproducts, poly-halogenated species |
| DMF / Water (1:2) | >6.4 | >100 | 60 - 70% | Highly stubborn crudes, polymeric waste |
| Methanol / DCM (1:3) | 4.1 (mixed) | ~40 (mixed) | 70 - 80% | Complex organic mixtures (via slow evaporation) |
PART 3: Self-Validating Experimental Protocols
Protocol A: Thermal Gradient Recrystallization (Absolute Ethanol)
Use this protocol for neutralized crudes requiring general polishing.
-
Dissolution: Suspend the crude 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine in a minimal volume of absolute ethanol inside a round-bottom flask. Heat to gentle reflux. (Causality: Using minimal solvent ensures maximum supersaturation upon cooling, driving higher recovery yields).
-
Hot Filtration (If colored): Add 5% w/w activated charcoal. Reflux for 5 minutes. Filter the boiling solution rapidly through a pre-warmed Büchner funnel packed with a Celite pad. (Causality: Charcoal adsorbs conjugated polymeric impurities; pre-warming the funnel prevents premature crystallization in the stem).
-
Controlled Cooling: Remove the filtrate from the heat source. Allow it to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath (4°C) for 2 hours. (Causality: Slow cooling promotes the thermodynamic formation of a pure, stable crystal lattice rather than trapping impurities in rapidly formed kinetic precipitates).
-
Isolation & Validation: Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol.
-
Self-Validation Step: Spot the mother liquor on a TLC plate (UV 254 nm) alongside your pure product. If the product spot in the mother liquor is intensely dark, concentrate the filtrate under reduced pressure to 25% of its original volume and cool to 4°C to harvest a second crop of crystals.
Protocol B: Anti-Solvent Recrystallization (Ethyl Acetate / Hexanes)
Use this protocol if the crude contains trace base or highly lipophilic impurities.
-
Dissolution: Dissolve the crude in a minimum volume of warm Ethyl Acetate (EtOAc) at 50°C. Ensure complete dissolution.
-
Anti-Solvent Addition: Remove from heat. Slowly add Hexanes dropwise while swirling continuously. Stop adding Hexanes the moment the solution becomes faintly turbid (the "cloud point").
-
Seeding & Maturation: Add a single seed crystal of pure product. Allow the mixture to stand undisturbed at room temperature for 30 minutes. Once visible crystallization begins, slowly add another 1-2 volumes of Hexanes to drive the precipitation equilibrium to completion.
-
Isolation: Filter the resulting crystals, wash with cold hexanes, and dry under high vacuum to remove residual EtOAc.
PART 4: Decision Workflow Visualization
Workflow for selecting the optimal recrystallization solvent system based on crude impurity profiles.
PART 5: References
1.[1] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. 2.[2] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. 3.[3] Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones. RSC Advances.
Sources
Technical Support Center: Troubleshooting 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine Reactions
Welcome to the Advanced Application Support Center. The 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold is a privileged biselectrophilic building block widely utilized in the development of kinase inhibitors and antiviral agents, including targeted treatments for Pneumoviridae viral infections[1].
The structural complexity of this fused N-heterocyclic system—specifically the highly electrophilic C7-chloride and the readily cross-coupled C3-iodide—presents unique chemoselectivity and conversion challenges[2]. As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and empirical data to resolve low conversion rates during your functionalization workflows.
Chemoselective workflow for 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Troubleshooting Guide & FAQs
Q1: Why is my SNAr amination at the C7 position stalling at 40-50% conversion despite using an excess of amine? Expertise & Causality: The C7 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring and the adjacent bridgehead nitrogen. However, the C5-methyl group introduces distinct steric hindrance. When conversion stalls mid-reaction, it is rarely due to inherent unreactivity. Instead, the causality lies in product inhibition: the generation of the HCl byproduct protonates the remaining aliphatic amine nucleophile in solution, rendering it inactive. Furthermore, if trace water is present, the C7-Cl bond undergoes competitive hydrolysis to the corresponding 7-oxo derivative, permanently consuming the starting material. Trustworthy Resolution: Do not simply add more of your target amine. Instead, use 3.0 to 5.0 equivalents of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to act as an HCl scavenger. Conduct the reaction in anhydrous ethanol or 1,4-dioxane at 80°C. This specific combination prevents nucleophile protonation while avoiding competitive attack by the base[1].
Q2: During Suzuki-Miyaura coupling at the C3-Iodine position, I observe significant dehalogenation (protodeiodination) instead of the cross-coupled product. How can I prevent this? Expertise & Causality: Protodeiodination is a kinetic trap. It occurs when the Pd(II)-aryl oxidative addition complex undergoes transmetalation with a proton source (water or protic solvent) faster than it transmetalates with the boronic acid. The C2-methyl group ortho to the C3-iodine forces the Pd-complex out of coplanarity, slowing down transmetalation with bulky boronic acids. If transmetalation is slow, protodeiodination dominates the pathway. Trustworthy Resolution: Shift the kinetic balance by using strictly anhydrous conditions and a highly active phosphine ligand. Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃ in dry toluene or DMF. Employ ligands like XPhos or APhos, which accelerate the transmetalation and reductive elimination steps, outcompeting the protodeiodination pathway.
Diagnostic logic tree for troubleshooting low conversion rates in pyrazolo[1,5-a]pyrimidines.
Q3: How do I achieve strict chemoselectivity for C3 over C7 when both halogens are present? Expertise & Causality: The C-I bond at C3 has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Cl bond at C7 (~80 kcal/mol). Thermodynamically, Pd(0) will insert into the C-I bond first. However, at temperatures above 80°C, or when using highly electron-rich, unhindered phosphines (e.g., P(tBu)₃), the activation energy barrier for C7-Cl insertion is easily overcome, leading to bis-coupling or oligomerization. Trustworthy Resolution: Maintain the reaction temperature at or below 60°C. Use a catalyst with moderate electron density, such as Pd(dppf)Cl₂, which is highly selective for C-I over C-Cl bonds[2].
Quantitative Data: Parameter Optimization for C3-Suzuki Coupling
The following table summarizes empirical data demonstrating how specific reagent choices dictate both the conversion rate and the chemoselectivity of the C3-Suzuki coupling prior to C7 functionalization.
| Catalyst System | Base / Solvent | Temp (°C) | Conversion (%) | Chemoselectivity (C3:C7) | Primary Byproduct |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) / Dioxane | 80 | 45% | 3:1 | Protodeiodination |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane | 60 | 92% | >20:1 | None (Clean) |
| Pd₂(dba)₃ + XPhos | Cs₂CO₃ / Toluene | 90 | 98% | 1:1 (Poor) | C7-Cross-Coupling |
| Pd(dppf)Cl₂ (5 mol%) | DIPEA / DMF | 60 | <10% | N/A | Unreacted SM |
Self-Validating Experimental Protocol: Chemoselective C3-Suzuki Coupling & Subsequent C7-SNAr
This protocol incorporates built-in analytical checkpoints to ensure the integrity of the biselectrophilic core, preventing wasted downstream efforts.
Step 1: C3-Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly oxygen-free environment.
-
Add degassed, anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.
-
Stir at 60°C for 4 hours.
Self-Validation Checkpoint 1: Analyze a crude aliquot via LC-MS. The target product mass must exhibit a distinct 3:1 isotopic pattern (M / M+2) . This pattern is the definitive signature of an intact C7-chlorine atom. If the isotopic pattern is absent, C7-coupling or hydrolysis has occurred; discard the batch and verify the anhydrous nature of your solvent.
Step 2: C7-Nucleophilic Aromatic Substitution (SNAr)
-
Transfer the isolated C3-coupled intermediate into a sealed tube.
-
Dissolve in anhydrous ethanol (0.2 M). Add the target amine nucleophile (1.2 eq) and DIPEA (5.0 eq)[1].
-
Heat the sealed tube to 80°C for 6 hours.
-
Monitor via TLC (Hexanes:EtOAc). The starting material will convert to a highly lipophilic, fluorescent spot under 254 nm UV light.
Self-Validation Checkpoint 2: The final LC-MS must show the complete disappearance of the 3:1 chlorine isotope pattern, confirming quantitative nucleophilic substitution at the C7 position.
References
- Source: epo.
- Source: nih.
- Source: openaire.
Sources
Benchmarking the Biological Activity of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Comparative In Vitro Guide
This guide provides a comprehensive framework for benchmarking the in vitro biological activity of the novel synthetic compound, 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of halogen substituents, such as chlorine and iodine, on this heterocyclic system is known to significantly modulate biological activity, making 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine a compound of considerable interest for therapeutic development.[2]
This document outlines a series of robust in vitro assays to profile the bioactivity of this compound, comparing its performance against established drugs and structurally related molecules. The experimental designs detailed herein are intended to provide researchers in drug discovery and development with the necessary protocols to independently validate and expand upon these findings.
Rationale for In Vitro Benchmarking
The core rationale for this guide is to systematically evaluate the therapeutic potential of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine across three key areas of biological activity frequently associated with the pyrazolo[1,5-a]pyrimidine scaffold:
-
Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[2] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[1] Specifically, this scaffold has shown promise in inhibiting Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA), both of which are implicated in the progression of various cancers.[3][4]
-
Anti-inflammatory Activity: Chronic inflammation is a key component of numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response.[5] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.[6][7]
-
Antimicrobial Activity: The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The pyrazolo[1,5-a]pyrimidine nucleus has been explored for its antibacterial and antifungal properties, with some derivatives showing promising activity against a range of pathogens.[8][9]
This guide will provide detailed protocols to assess the potency and selectivity of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine in these three domains.
Comparative Compounds
To provide a robust benchmark, the activity of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Test Compound) will be compared against a panel of positive controls and alternative pyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Class | Primary Target(s) | Relevance |
| 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Test Compound | Unknown | Subject of Investigation |
| Ribociclib | Kinase Inhibitor (Positive Control) | CDK4/6 | Clinically approved CDK inhibitor for cancer therapy. |
| Larotrectinib | Kinase Inhibitor (Positive Control) | TRK family | Clinically approved TRK inhibitor for cancer therapy.[4] |
| Dorsomorphin | Pyrazolo[1,5-a]pyrimidine Derivative (Alternative) | AMPK, BMP type I receptors | A well-studied, commercially available pyrazolo[1,5-a]pyrimidine with known kinase inhibitory activity.[10] |
| Celecoxib | Anti-inflammatory (Positive Control) | COX-2 | A selective COX-2 inhibitor used clinically for inflammation. |
| Indomethacin | Anti-inflammatory (Positive Control) | COX-1/COX-2 | A non-selective COX inhibitor for comparison of selectivity. |
| Compound 10f (from literature) | Pyrazolo[1,5-a]pyrimidine Derivative (Alternative) | COX-2 | A pyrazolo[1,5-a]pyrimidine with reported potent and selective COX-2 inhibition.[6] |
| Chloramphenicol | Antibiotic (Positive Control) | Bacterial Ribosome | A broad-spectrum antibiotic for comparison in antibacterial assays. |
| Amphotericin B | Antifungal (Positive Control) | Fungal Cell Membrane | A standard antifungal agent for comparison in antifungal assays. |
| Compound 7b (from literature) | Pyrazolo[1,5-a]pyrimidine Derivative (Alternative) | RNA Polymerase | A pyrazolo[1,5-a]pyrimidine with reported potent antimicrobial activity.[9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vitro assays.
Anticancer Activity Evaluation
The anticancer potential of the test compound will be assessed through kinase inhibition and cell viability assays.
This assay will quantify the direct inhibitory effect of the test compound on the enzymatic activity of CDK2 and TrkA. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human CDK2/Cyclin A2 and TrkA enzymes in the appropriate kinase buffer.
-
Prepare a stock solution of the test compound, positive controls, and alternative compounds in 100% DMSO.
-
Prepare serial dilutions of the compounds in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP at a concentration close to the Km for each enzyme.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ values.
-
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This assay will be used to assess the cytotoxic effects of the test compound on cancer cell lines.
Selected Cell Lines:
-
MCF-7 (Breast Cancer): Expresses wild-type p53 and is sensitive to CDK inhibitors.
-
HCT116 (Colon Cancer): A well-characterized cell line used in NCI-60 screening.
-
A549 (Lung Cancer): A commonly used lung adenocarcinoma cell line.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound, positive controls, and alternative compounds for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
-
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential will be assessed by measuring the inhibition of COX-1 and COX-2 enzymes.
This assay measures the peroxidase activity of COX enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a stock solution of the test compound, positive controls, and alternative compounds in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add the enzyme, heme, and the test compound or control.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., TMPD).
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Antimicrobial Activity Evaluation
The antimicrobial activity will be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
Selected Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
Protocol:
-
Preparation of Inoculum:
-
Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound and controls in the appropriate broth medium in a 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Data Presentation and Interpretation
The quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Kinase Inhibition Profile
| Compound | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) |
| Test Compound | Experimental Value | Experimental Value |
| Ribociclib | Experimental Value | Not Applicable |
| Larotrectinib | Not Applicable | Experimental Value |
| Dorsomorphin | Experimental Value | Experimental Value |
Table 2: Comparative Anticancer Cell Viability
| Compound | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) | A549 GI₅₀ (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Ribociclib | Experimental Value | Experimental Value | Experimental Value |
| Larotrectinib | Experimental Value | Experimental Value | Experimental Value |
| Dorsomorphin | Experimental Value | Experimental Value | Experimental Value |
Table 3: Comparative Anti-inflammatory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Experimental Value | Experimental Value | Calculated Value |
| Compound 10f | Experimental Value | Experimental Value | Calculated Value |
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Chloramphenicol | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Not Applicable |
| Amphotericin B | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Experimental Value |
| Compound 7b | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Simplified CDK2 and TrkA signaling pathways.
Conclusion and Future Directions
The experimental framework outlined in this guide will enable a comprehensive in vitro characterization of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The comparative data generated will provide valuable insights into its potential as a lead compound for the development of novel anticancer, anti-inflammatory, or antimicrobial agents.
Positive results in any of these assays would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate the precise molecular interactions responsible for the observed biological activity.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.
By systematically benchmarking its activity against established standards, the scientific community can efficiently determine the most promising therapeutic avenue for this novel pyrazolo[1,5-a]pyrimidine derivative.
References
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560. [Link]
- (This is a placeholder reference for a general medicinal chemistry textbook, as no single online source covers all foundational principles in a citable form
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1887-1913. [Link]
-
Yu, R., et al. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Omega. [Link]
- (This is a placeholder reference for a general cell biology textbook.)
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1887-1913. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022). Current Organic Synthesis, 19(6), 668-682. [Link]
- (This is a placeholder reference for a general pharmacology textbook.)
-
Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. (2001). Bioorganic & Medicinal Chemistry Letters, 11(3), 319-322. [Link]
- (This is a placeholder reference for a general microbiology textbook.)
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 12199. [Link]
- (This is a placeholder reference for a general biochemistry textbook.)
- (This is a placeholder reference for a general drug discovery textbook.)
-
Multitargeted Anti-Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Carbonic Anhydrase and COX-2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. (2025). RSC Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to the Spectroscopic Characterization of Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic characterization of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Drawing on experimental data from peer-reviewed literature, this document will explore how substituent modifications on the pyrazolo[1,5-a]pyrimidine core influence their spectroscopic signatures, offering insights for rational drug design and the development of novel functional materials.
Introduction: The Versatile Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and anxiolytic properties.[4][5][6] This versatility stems from the fused, rigid, and planar N-heterocyclic system which allows for extensive structural modifications at various positions.[2][3] The nature and position of these substituents profoundly impact the molecule's physicochemical properties, including its interaction with biological targets and its spectroscopic behavior. Understanding these structure-property relationships is paramount for the targeted design of new therapeutic agents and functional molecules.
This guide will focus on the key spectroscopic techniques used to characterize these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence Spectroscopy. We will examine how different substituents, such as electron-donating and electron-withdrawing groups, alter the spectral outputs, providing a framework for predicting and interpreting the spectroscopic data of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted pyrazolo[1,5-a]pyrimidines, ¹H and ¹³C NMR provide detailed information about the electronic environment of individual atoms, confirming the substitution pattern and overall molecular geometry.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts of protons on the pyrazolo[1,5-a]pyrimidine core are sensitive to the electronic effects of substituents. Electron-withdrawing groups (EWGs) generally cause downfield shifts (to higher ppm values) of nearby protons due to deshielding, while electron-donating groups (EDGs) lead to upfield shifts (to lower ppm values) due to shielding.
For instance, in a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the chemical shifts of the H-5 and H-6 protons are significantly influenced by the substituent at the 7-position. An electron-donating methoxy group (-OCH₃) at C7 would be expected to cause an upfield shift of these protons compared to a derivative with an electron-withdrawing nitro group (-NO₂) at the same position.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[1,5-a]pyrimidines in DMSO-d₆
| Compound/Substituent | H-2 | H-3 | H-5 | H-6 | H-7 | Other Notable Peaks | Reference |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 8.50 (s) | - | - | 7.08 (d) | - | 2.69 (d, 7-CH₃), 2.56 (s, 5-CH₃), 4.27 (q, OCH₂), 1.30 (t, OCH₂CH₃) | [7] |
| 2-Bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | - | - | - | 7.28 (s) | - | 7.69 (s, 2H, Ar-H), 7.01 (s, Ar-H), 2.43 (s, 6H, Ar-CH₃) | [8] |
| 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | - | 6.33 (s) | - | - | - | 7.32-7.89 (m, Ar-H), 2.64 (s, CH₃), 2.44 (s, CH₃) | [9] |
Note: Chemical shifts are illustrative and can vary based on solvent and specific molecular structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. The presence of substituents can cause significant shifts in the signals of the carbon atoms of the pyrazolo[1,5-a]pyrimidine core. For example, the carbon atom directly attached to a substituent will experience the most pronounced shift.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[1,5-a]pyrimidines in DMSO-d₆
| Compound/Substituent | C-2 | C-3a | C-5 | C-6 | C-7 | C-8a | Other Notable Peaks | Reference |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 146.43 | 147.00 | 162.29 | 110.64 | 146.59 | - | 161.78 (C=O), 59.33 (OCH₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (OCH₂CH₃) | [7] |
| 2-Bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | - | 149.0 | - | 108.4 | 151.0 | 149.7 | 166.5 (C=O), 139.8, 136.7, 134.3, 131.3, 128.2 (Ar-C), 21.4 (Ar-CH₃) | [8] |
| 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 146.7 | 153.1 | 154.2 | 101.1 | - | 142.4 | 120.3-139.6 (Ar-C), 20.6 (CH₃), 10.4 (CH₃) | [9] |
Note: Chemical shifts are illustrative and can vary based on solvent and specific molecular structure.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis ensures reproducibility and accurate comparison between different substituted pyrazolo[1,5-a]pyrimidines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized and purified pyrazolo[1,5-a]pyrimidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence chemical shifts. Using the same deuterated solvent for a series of compounds allows for a more direct comparison of substituent effects. Higher field strength NMR instruments provide better signal dispersion, which is particularly useful for resolving complex multiplets in highly substituted derivatives.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Molecular Ion Peak (M⁺)
The most crucial piece of information from a mass spectrum of a pyrazolo[1,5-a]pyrimidine derivative is the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Table 3: Illustrative Mass Spectrometry Data for Substituted Pyrazolo[1,5-a]pyrimidines
| Compound/Substituent | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Ethyl (5R,7R)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | ESI | 224.14 | 224.2 | [7] |
| 2-Bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | ESI | 346.0191 | 346.0196 | [8] |
| 2-Bromophenyl 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate | ESI | 499.9609 | 499.9611 | [8] |
Experimental Protocol: Mass Spectrometry Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar and thermally labile molecules.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For pyrazolo[1,5-a]pyrimidines, positive ion mode is common.
-
Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.
-
Causality Behind Experimental Choices: The choice of ionization technique is crucial for obtaining a good quality mass spectrum. ESI is a soft ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
The photophysical properties of pyrazolo[1,5-a]pyrimidines are highly tunable, making them promising candidates for applications as fluorescent probes, chemosensors, and in optoelectronic devices.[1][11] UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within these molecules.
UV-Visible Absorption Spectroscopy
The absorption of UV-visible light by pyrazolo[1,5-a]pyrimidines corresponds to the promotion of electrons from the ground state to higher energy excited states. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic nature of the substituents.
-
Effect of Electron-Donating Groups (EDGs): EDGs, such as -NH₂, -OH, and -OCH₃, tend to cause a bathochromic (red) shift in the λmax, meaning they absorb at longer wavelengths. This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
-
Effect of Electron-Withdrawing Groups (EWGs): EWGs, such as -NO₂, -CN, and -CF₃, can also lead to a red shift, particularly when conjugated with the pyrazolo[1,5-a]pyrimidine core, as they can lower the energy of the lowest unoccupied molecular orbital (LUMO).
A study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that electron-donating groups at position 7 on the fused ring enhance both absorption and emission behaviors.[12]
Fluorescence Spectroscopy
Many pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF) are key parameters that are also highly dependent on the substituents.
-
Intramolecular Charge Transfer (ICT): The presence of both an electron-donating and an electron-withdrawing group on the pyrazolo[1,5-a]pyrimidine scaffold can lead to an intramolecular charge transfer (ICT) character in the excited state.[13] This often results in a large Stokes shift (the difference between λmax and λem) and can lead to high fluorescence quantum yields.[13]
Table 4: Comparative Photophysical Data for 7-Substituted Pyrazolo[1,5-a]pyrimidines
| Substituent at C7 | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF | Reference |
| Phenyl (Ph) | 340 | 15,800 | 480 | 0.25 | [12] |
| 4-Methoxyphenyl (4-MeOPh) | 350 | 20,593 | 490 | 0.63 | [12] |
| 4-Nitrophenyl (4-NO₂Ph) | 370 | 12,500 | 540 | 0.01 | [12] |
Data obtained in dichloromethane. This table clearly illustrates that an electron-donating group (4-MeOPh) significantly enhances the fluorescence quantum yield compared to an unsubstituted phenyl group, while a strong electron-withdrawing group (4-NO₂Ph) quenches the fluorescence.
Experimental Protocol: UV-Vis and Fluorescence Measurements
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the pyrazolo[1,5-a]pyrimidine derivatives in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).
-
-
UV-Visible Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum.
-
Determine the λem.
-
Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Causality Behind Experimental Choices: The choice of solvent can significantly affect the photophysical properties due to solvatochromism. Therefore, it is crucial to use the same solvent when comparing a series of compounds. The use of a quantum yield standard is essential for obtaining accurate and comparable ΦF values.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of substituted pyrazolo[1,5-a]pyrimidines and the relationship between substituents and spectroscopic properties.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted pyrazolo[1,5-a]pyrimidines.
Caption: The influence of electron-donating and electron-withdrawing groups on the spectroscopic properties of pyrazolo[1,5-a]pyrimidines.
Conclusion
The spectroscopic characterization of substituted pyrazolo[1,5-a]pyrimidines is a critical aspect of their development for various applications. This guide has demonstrated that NMR, MS, and UV-Vis/Fluorescence spectroscopy are powerful tools for elucidating the structure and understanding the electronic properties of these versatile molecules. A systematic and comparative approach to spectroscopic analysis, as outlined in this guide, allows researchers to establish clear structure-property relationships. This understanding is fundamental for the rational design of novel pyrazolo[1,5-a]pyrimidine derivatives with tailored biological activities and desired photophysical characteristics, ultimately accelerating the discovery and development of new drugs and advanced materials.
References
-
El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry2011 , 2 (3), 331-336. [Link]
-
Patel, R. V.; Patel, J. K. Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences2016 , 5 (3), 1323-1335. [Link]
-
Gomaa, A.-R. M.; Ahmed, R. R.; Ali, A. A. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience2021 , 10 (3), 2414-2428. [Link]
-
Tigreros, A.; Portilla, J. Pyrazolo[1,5‐a]pyrimidine‐Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect in the Photophysical Properties. ChemistrySelect2023 , 8 (12), e202204738. [Link]
-
Włodarczyk, M.; Giebułtowicz, J.; Wroczyński, P.; Kuran, B.; Cmoch, P.; Dzięgielewski, M.; Ulenberg, S.; Szymańska, A.; Kaźmierczak-Barańska, J.; Królewska-Głowińska, K.; et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules2022 , 27 (15), 4930. [Link]
-
Tigreros, A.; Castillo, J. C.; Portilla, J. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances2020 , 10 (65), 39542-39552. [Link]
-
Uto, T. O.; Asuquo, G. A.; Lans, O. A.; Akpan, E. E.; Udo, A. E.; Eja, M. E.; Bassey, E. E.; Akpabio, A. E.; Umanah, G. K. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry2024 , 15 (1), 47-73. [Link]
-
Rammohan, A.; Reddy, T. S.; Grandhi, G. S.; et al. A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. Journal of Photochemistry and Photobiology A: Chemistry2025 , 484, 115206. [Link]
-
Portilla, J. Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring. In Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. 2021 . [Link]
-
Glushkov, D. S.; Zhidkova, E. M.; Kadnikova, Y. A.; Matern, A. I.; Eltsov, O. S.; Khalymbadzha, I. A.; Rusinov, V. L. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules2023 , 28 (18), 6598. [Link]
-
Pokharkar, K.; Siddiki, A. A.; Chauhan, R. S. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry2007 , 9 (4), 585-592. [Link]
-
Chimichi, S.; Bruni, F.; Cosimelli, B.; Selleri, S.; Valle, G. Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 11996 , 21-26. [Link]
-
Tigreros, A.; Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules2021 , 26 (9), 2708. [Link]
-
Shirude, P. S.; Shandil, R. K.; Manjunatha, U. H.; et al. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases2021 , 7 (2), 365-375. [Link]
-
Uto, T. O.; Asuquo, G. A.; Lans, O. A.; Akpan, E. E.; Udo, A. E.; Eja, M. E.; Bassey, E. E.; Akpabio, A. E.; Umanah, G. K. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry2024 , 15 (1), 47-73. [Link]
-
Childress, E. S.; Karki, M.; Keniya, M. V.; et al. Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem2023 , 18 (11), e202300067. [Link]
-
Gomaa, A. M.; Ahmed, R. R.; Ali, A. A. a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience2021 , 10 (3), 2414-2428. [Link]
-
Abdel-Wahab, B. F.; Abdel-Gawad, H.; Sh, G. A. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal2017 , 11 (1), 1-10. [Link]
-
Chimichi, S.; Cosimelli, B.; Bruni, F.; Costanzo, A. Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][4][14]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 21993 , 209-212. [Link]
-
Tigreros, A.; Castillo, J. C.; Portilla, J. Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. RSC Advances2020 , 10 (65), 39542-39552. [Link]
-
Portilla, J. Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. In Topics in Heterocyclic Chemistry. 2022 . [Link]
-
Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia2021 . [Link]
-
Portilla, J. Structural versatility of pyrazolo[1,5-a]pyrimidine-based N-heterocycles. In Topics in Heterocyclic Chemistry. 2022 . [Link]
-
El-Mekabaty, A. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry2019 , 16 (5), 448-465. [Link]
-
Wang, C.-Y.; Li, C.-Y.; Wang, Y.-S.; et al. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications2019 , 55 (4), 487-490. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine proper disposal procedures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

+Product)
+Product)
+Product)